(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique oxazine ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazine derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazine ring or the sulfonamide group, potentially yielding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The oxazine ring may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Oxazine Derivatives: Compounds containing the oxazine ring, used in various chemical and biological applications.
Uniqueness
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is unique due to the presence of both the sulfonamide and oxazine moieties, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides or oxazine derivatives.
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-8-6-11(13-17-7-8)14-18(15,16)10-4-2-9(12)3-5-10/h2-6H,7,12H2,1H3,(H,13,14) |
InChI Key |
NIEUIHBLVTWRIS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/NOC1 |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)NOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.